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Compound of Interest

Compound Name: UCCF-853

Cat. No.: B1682683 Get Quote

A Note on Nomenclature: The compound referred to as UCCF-853 in the query is more

commonly known in scientific literature and clinical development as Fenebrutinib or GDC-0853.

This guide will use the designation Fenebrutinib (GDC-0853) for clarity and accuracy.

Fenebrutinib is a highly selective, potent, and non-covalent inhibitor of Bruton's tyrosine kinase

(BTK).[1][2] Its design as a second-generation BTK inhibitor aims to minimize the off-target

effects observed with earlier-generation inhibitors.[3][4] However, as with any small molecule

inhibitor, understanding and troubleshooting potential off-target effects is crucial for accurate

experimental interpretation. This guide provides detailed information, frequently asked

questions (FAQs), and protocols to assist researchers in this process.

Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of Fenebrutinib (GDC-0853)?

A1: Fenebrutinib is highly selective for BTK. In a broad kinase panel screening at a

concentration of 1 µM, Fenebrutinib inhibited only three out of 286 off-target kinases.[1] These

kinases are Bmx, Fgr, and Src, and the selectivity for BTK is over 100-fold greater than for

these off-targets.[1]

Q2: My cells are showing unexpected toxicity at concentrations where Fenebrutinib should be

on-target. What could be the cause?

A2: Unexpected toxicity can arise from several factors:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1682683?utm_src=pdf-interest
https://www.benchchem.com/product/b1682683?utm_src=pdf-body
https://www.selleckchem.com/products/fenebrutinib-gdc-0853.html
https://pubmed.ncbi.nlm.nih.gov/29457982/
https://dialogorochecac.com/content/dam/roche-dialogo/global-assets/downloadable-assets/neurology/roche-ectrims-2020/posters/ACTRIMS-ECTRIMS-2020-poster-johnson-fenebrutinib-a-noncovalent-highly-selective-long-residence-time-investigational-Btk-inhibitor-for-the-treatment-of-MS.pdf
https://pubs.acs.org/doi/10.1021/acs.jmedchem.7b01712
https://www.selleckchem.com/products/fenebrutinib-gdc-0853.html
https://www.selleckchem.com/products/fenebrutinib-gdc-0853.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682683?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


High Local Concentration: Ensure proper mixing and dissolution of Fenebrutinib in your

culture media to avoid localized high concentrations.

Off-Target Effects at High Concentrations: Although highly selective, at concentrations

significantly exceeding the Ki for BTK (0.91 nM), Fenebrutinib may engage off-targets like

Bmx, Fgr, and Src, which could contribute to toxicity in certain cell types.[1][5]

Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is at a non-toxic

level for your specific cell line (typically < 0.1%).

Cell Line Sensitivity: The specific genetic background and expression profile of your cell line

may render it particularly sensitive to the inhibition of BTK or one of its off-targets.

Q3: I am not observing the expected downstream signaling inhibition after treating with

Fenebrutinib. How can I confirm it is engaging BTK in my cells?

A3: To confirm target engagement in a cellular context, a Cellular Thermal Shift Assay (CETSA)

is a highly recommended method.[6][7] This assay directly measures the binding of

Fenebrutinib to BTK in intact cells by assessing the increased thermal stability of the protein-

drug complex. A detailed protocol is provided in this guide. Additionally, you can perform a

Western blot to check for the reduction of phosphorylated BTK (pBTK) at Y223, a marker of

BTK autophosphorylation.[8]

Q4: How can I distinguish between on-target and off-target effects in my experimental model?

A4: Differentiating on-target from off-target effects is a critical aspect of working with small

molecule inhibitors. Here are some strategies:

Use a Structurally Unrelated Inhibitor: Employ another BTK inhibitor with a different chemical

scaffold. If you observe the same phenotype, it is more likely to be an on-target effect.

Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or

eliminate the expression of BTK. If the phenotype of Fenebrutinib treatment is mimicked by

the genetic perturbation, it strongly suggests an on-target effect.

Dose-Response Correlation: Correlate the concentration of Fenebrutinib required to elicit the

biological response with its Ki for BTK. On-target effects should occur at concentrations in
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line with the inhibitor's potency.

Quantitative Data: Kinase Inhibition Profile of
Fenebrutinib (GDC-0853)
The following table summarizes the inhibitory profile of Fenebrutinib against its primary target,

BTK, and its known off-targets.

Target Target Type Kᵢ (nM)
Selectivity vs.
BTK

Potential
Biological
Implication

BTK On-target 0.91 -

Inhibition of B-

cell and myeloid

cell activation.[2]

[9]

Bmx Off-target >91 >100-fold

Bone marrow

kinase, involved

in cellular

signaling.[1][5]

Fgr Off-target >91 >100-fold

Src family

kinase, involved

in immune cell

signaling.[1][5]

Src Off-target >91 >100-fold

Src family

kinase, involved

in various cellular

processes

including

proliferation and

survival.[1][5]

Note: Specific Kᵢ values for the off-target kinases are over 100 times that of BTK.[1]
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To aid in experimental design and data interpretation, the following diagrams illustrate the BTK

signaling pathway and a general workflow for troubleshooting off-target effects.
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Click to download full resolution via product page

Caption: Simplified BTK signaling pathway.
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Caption: Troubleshooting workflow for unexpected results.
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Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for
BTK Target Engagement
This protocol allows for the verification of Fenebrutinib binding to BTK in intact cells.

Materials:

Cells expressing BTK

Fenebrutinib (GDC-0853)

DMSO (vehicle control)

Phosphate-buffered saline (PBS)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

PCR tubes

Thermal cycler

Centrifuge capable of 20,000 x g

Reagents and equipment for Western blotting (anti-BTK antibody, secondary antibody, etc.)

Procedure:

Cell Culture and Treatment:

Culture your cells to approximately 80-90% confluency.

Prepare two sets of cells. Treat one set with Fenebrutinib at the desired concentration

(e.g., 1 µM) and the other with an equivalent volume of DMSO.

Incubate the cells for 1-2 hours at 37°C.

Heat Treatment:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682683?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Harvest the cells, wash with PBS, and resuspend in PBS.

Aliquot the cell suspension into PCR tubes for each temperature point you want to test

(e.g., a gradient from 45°C to 65°C in 2°C increments).

Heat the tubes in a thermal cycler for 3 minutes at the specified temperatures, followed by

a 3-minute cooling step at 4°C.[6]

Cell Lysis and Fractionation:

Lyse the cells by freeze-thaw cycles or by adding ice-cold lysis buffer.

Separate the soluble protein fraction from the aggregated proteins by centrifugation at

20,000 x g for 20 minutes at 4°C.

Protein Quantification:

Carefully collect the supernatant containing the soluble proteins.

Quantify the amount of soluble BTK in each sample using Western blotting.

Data Analysis:

Plot the band intensity of soluble BTK as a function of temperature for both the

Fenebrutinib-treated and DMSO-treated samples.

A shift in the melting curve to a higher temperature in the Fenebrutinib-treated samples

indicates target engagement.

Protocol 2: In Vitro Kinase Profiling
This protocol provides a general workflow for screening Fenebrutinib against a panel of kinases

to identify potential off-targets. This is typically performed as a service by specialized

companies.

General Workflow:

Compound Submission:
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Provide a high-quality sample of Fenebrutinib at a specified concentration and volume.

Assay Performance:

The service provider will typically perform a competition binding assay. In this format, a

DNA-tagged kinase is incubated with an immobilized ligand and the test compound

(Fenebrutinib).

If Fenebrutinib binds to the kinase, it will prevent the kinase from binding to the

immobilized ligand.[10]

Detection:

The amount of kinase bound to the immobilized ligand is quantified, often using qPCR to

detect the DNA tag.[10] A lower signal indicates that your compound has bound to the

kinase.

Data Analysis:

The results are usually provided as a percentage of inhibition at a single concentration

(e.g., 1 µM) or as dissociation constants (Kd) for any significant hits.

This data will reveal the selectivity profile of Fenebrutinib across the tested kinome.

Protocol 3: Affinity-Based Protein Profiling (Chemical
Proteomics)
This is an advanced and unbiased method to identify the cellular targets of a compound. It

involves using a modified version of the compound to "pull down" its binding partners from a

cell lysate.

General Workflow:

Probe Synthesis:

Synthesize a chemical probe by attaching a reactive group and a reporter tag (e.g., biotin)

to Fenebrutinib, ensuring the modifications do not significantly alter its binding properties.
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Cell Treatment and Lysis:

Treat cells with the Fenebrutinib probe.

Lyse the cells under conditions that preserve protein-protein interactions.

Affinity Purification:

Use an affinity matrix (e.g., streptavidin beads for a biotin tag) to capture the probe-protein

complexes from the cell lysate.[11]

Washing and Elution:

Wash the beads extensively to remove non-specifically bound proteins.

Elute the bound proteins from the beads.

Protein Identification:

Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Data Analysis:

Proteins that are significantly enriched in the probe-treated sample compared to a control

are considered potential binding partners of Fenebrutinib. These hits require further

validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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